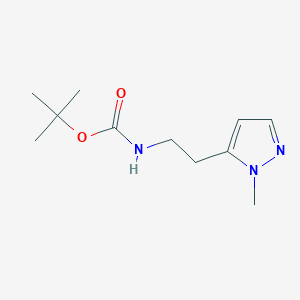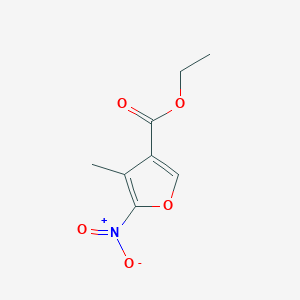
Ethyl 4-methyl-5-nitrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-5-nitrofuran-3-carboxylate is a compound belonging to the class of nitrofurans, which are known for their diverse biological activities. This compound features a furan ring substituted with a nitro group, a carboxylate ester, and a methyl group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-5-nitrofuran-3-carboxylate typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be esterified to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow nitration processes to ensure higher yields and better control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-methyl-5-nitrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Sodium nitrite in DMSO-water can be used for selective oxidation.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various esters or amides.
Applications De Recherche Scientifique
Ethyl 4-methyl-5-nitrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial activity.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 4-methyl-5-nitrofuran-3-carboxylate involves its interaction with bacterial nitroreductases, which convert the compound into electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to the antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-nitrofuran-2-carboxylate
- 2-Acetyl-5-nitrofuran
- 5-Nitrofuran-2-carbaldehyde
Uniqueness
Ethyl 4-methyl-5-nitrofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C8H9NO5 |
|---|---|
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
ethyl 4-methyl-5-nitrofuran-3-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-3-13-8(10)6-4-14-7(5(6)2)9(11)12/h4H,3H2,1-2H3 |
Clé InChI |
FQGPBQAWUHIICV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=COC(=C1C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


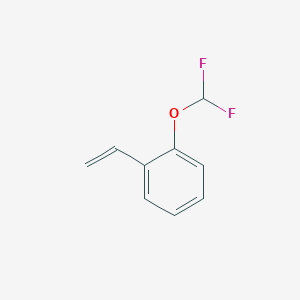

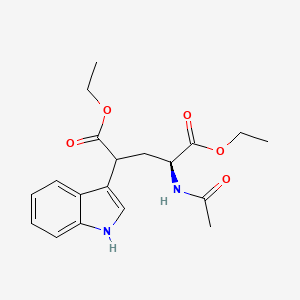
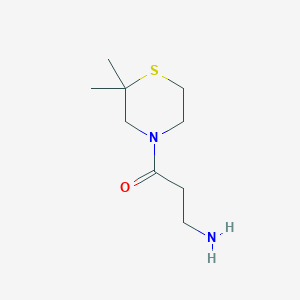
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12857260.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)
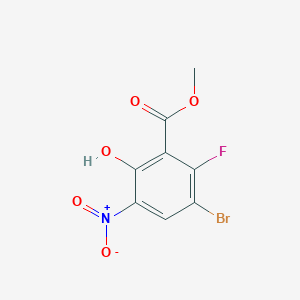
![(6R,7AR)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12857271.png)
![8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12857274.png)
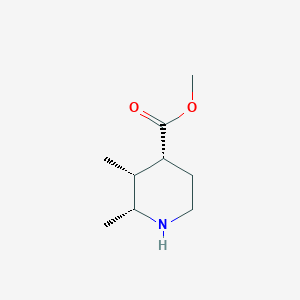
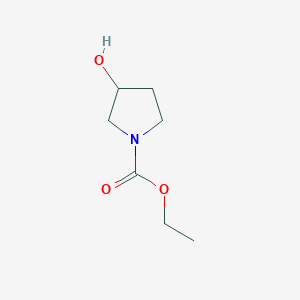
![4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12857296.png)

